molecular formula C20H19N3O B8042640 3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile

3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile

Cat. No.: B8042640
M. Wt: 317.4 g/mol
InChI Key: TZZUDHKWQQKOND-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a quinoline core substituted with a dimethylamino group, a phenyl group, and a propanenitrile moiety.

Properties

IUPAC Name

3-[7-(dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-22(2)17-10-9-16-13-18(15-7-4-3-5-8-15)20(24)23(12-6-11-21)19(16)14-17/h3-5,7-10,13-14H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZUDHKWQQKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)N2CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. general methods for synthesizing quinoline derivatives often involve the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the nitrile group to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-[7-(Dimethylamino)-2-oxo-3-phenylquinolin-1-yl]propanenitrile include other quinoline derivatives and indole derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

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